molecular formula C17H18N2O3 B2908569 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol CAS No. 424814-31-3

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B2908569
CAS No.: 424814-31-3
M. Wt: 298.342
InChI Key: AEHVIHMBTABNJE-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a chemical compound that features a benzimidazole ring fused to a propanol backbone with a methoxyphenoxy group

Biochemical Analysis

Biochemical Properties

1-Benzimidazolyl-3-(2-methoxyphenoxy)propan-2-ol may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been reported in the literature

Dosage Effects in Animal Models

The effects of different dosages of 1-Benzimidazolyl-3-(2-methoxyphenoxy)propan-2-ol in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1-(2-methoxyphenoxy)-3-chloropropane with benzimidazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzimidazole or methoxyphenoxy derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is unique due to its combination of the benzimidazole ring and the methoxyphenoxy group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-8-4-5-9-17(16)22-11-13(20)10-19-12-18-14-6-2-3-7-15(14)19/h2-9,12-13,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHVIHMBTABNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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